molecular formula C17H28O6 B1666791 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol CAS No. 57671-28-0

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol

Cat. No. B1666791
CAS RN: 57671-28-0
M. Wt: 328.4 g/mol
InChI Key: UMUSOTNGYAALST-UHFFFAOYSA-N
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Description

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol is a molecule that contains a phenyl group and a long-chain pentaoxahexadecanol structure . The structure indicates that a phenyl ring is connected to a long-chain pentaoxahexadecanol molecule, with oxygen atoms located at the 2nd, 5th, 8th, 11th, and 14th carbon atoms, and a hydroxyl group at the 16th carbon atom .


Molecular Structure Analysis

The molecule contains a total of 51 bonds, including 23 non-H bonds, 6 multiple bonds, 15 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 5 aliphatic ethers .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 328.41 g/mol . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol has been used as a versatile synthon in the preparation of various derivatives. Its properties allow for its use in cross-coupling reactions and the synthesis of complex molecular structures. For instance, Arbačiauskienė et al. (2009) demonstrated its utility in Pd-catalyzed cross-coupling reactions for the synthesis of various 1-phenyl-1H-pyrazoles (Arbačiauskienė et al., 2009).

Biological Evaluation and Anticancer Potential

Research has focused on evaluating the biological activities of derivatives of 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol. Gupta et al. (2016) synthesized a series of 2-phenyl 1,3-benzodioxole derivatives and investigated their anticancer, antibacterial, and DNA binding potential, highlighting the chemical's relevance in medicinal chemistry (Gupta et al., 2016).

Catalysis and Chemical Transformations

The compound's derivatives are also significant in catalysis and chemical transformations. For example, Pouy et al. (2012) used derivatives in intramolecular hydroalkoxylation and hydroamination of alkynes catalyzed by Cu(I) complexes, demonstrating the versatility of this chemical in advanced catalytic processes (Pouy et al., 2012).

Photophysical Properties and Applications

Kowski et al. (2001) investigated the photophysical properties of unsaturated alcohols, including derivatives of 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol, providing insights into the potential applications of these compounds in areas such as organic electronics or photovoltaics (Kowski et al., 2001).

Organic Synthesis and Pharmaceutical Applications

The compound's derivatives find applications in organic synthesis and pharmaceutical research. For example, Devendran and Yadav (2014) explored the kinetic resolution of 1-phenyl-2-propyn-1-ol, a derivative, emphasizing its significance in synthesizing chiral synthons for pharmaceutical applications (Devendran & Yadav, 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O6/c18-6-7-19-8-9-20-10-11-21-12-13-22-14-15-23-16-17-4-2-1-3-5-17/h1-5,18H,6-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUSOTNGYAALST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543654
Record name 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol

CAS RN

57671-28-0
Record name 1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To Compound 1 (5.2 g, 21.8 mmol), potassium hydroxide (1.2 g, 21.4 mmol) was added; this was followed by stirring on an oil bath at 130° C. for 15 minutes, after which the oil bath was removed and benzyl chloride (2.7 g, 21.3 mmol) was gradually added. This was again heated to 130° C. and stirred for 2 hours. After the solution was allowed to cool to room temperature, water was poured to stop the reaction, and extraction from methylene chloride was conducted. The combined organic phases were dried with sodium sulfate, filtered, and concentrated under reduced pressure, after which the residue obtained was purified by silica gel column chromatography (Yamazen YFLC Gel, eluent (ethyl acetate—5% methanol-ethyl acetate solution) to yield Compound 19 (light-yellow oil 2.3 g, 32%).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
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Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
32%
Name
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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